2-(1-Benzyl-1H-1,2,4-triazol-3-yl)ethanamine
Description
Properties
Molecular Formula |
C11H14N4 |
|---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
2-(1-benzyl-1,2,4-triazol-3-yl)ethanamine |
InChI |
InChI=1S/C11H14N4/c12-7-6-11-13-9-15(14-11)8-10-4-2-1-3-5-10/h1-5,9H,6-8,12H2 |
InChI Key |
BHRSKIRDPGTUEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=N2)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Benzyl-1H-1,2,4-triazol-3-yl)ethanamine typically involves the following steps:
Formation of 1-Benzyl-1H-1,2,4-triazole: This can be achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. Benzyl azide and propargylamine are reacted in the presence of a copper catalyst to form the triazole ring.
Alkylation: The triazole derivative is then alkylated with an appropriate alkyl halide, such as ethyl bromide, to introduce the ethanamine group.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the triazole ring or the benzyl group, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
2-(1-Benzyl-1H-1,2,4-triazol-3-yl)ethanamine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and antiviral agent due to the biological activity of the triazole ring.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Biological Research: It serves as a ligand in biochemical studies, particularly in the stabilization of metal ions in enzymatic reactions.
Industrial Applications: The compound is used in the development of new catalysts and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(1-Benzyl-1H-1,2,4-triazol-3-yl)ethanamine involves its interaction with various molecular targets:
Molecular Targets: The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This is particularly relevant in its antimicrobial and anticancer properties.
Pathways Involved: The compound may interfere with cellular pathways such as DNA synthesis and repair, leading to cell death in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares key structural and physicochemical features of 2-(1-Benzyl-1H-1,2,4-triazol-3-yl)ethanamine with related compounds:
| Compound Name | Substituents (Triazole Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Modifications |
|---|---|---|---|---|
| This compound* | N1: Benzyl; C3: Ethanamine | C11H14N4 | 202.26 | High lipophilicity from benzyl group |
| 2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine | N4: Ethyl; C3: Ethanamine | C6H12N4 | 140.19 | Reduced steric bulk vs. benzyl |
| 2-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanamine | N4: Methyl; C3: Ethanamine | C5H10N4 | 126.16 | Increased polarity due to methyl |
| 1-(3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine | C3: 4-Fluorophenyl; C5: Ethanamine | C10H10FN4 | 206.22 | Fluorine enhances metabolic stability |
| 2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethanamine | N1: Methyl; C3: Ethyl; C5: Ethanamine | C7H13N4 | 153.21 | Dual alkylation increases hydrophobicity |
*Inferred data based on structural analogs.
Solubility and Stability
- Hydrochloride Salts : Compounds like 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride () demonstrate improved aqueous solubility due to salt formation, a strategy applicable to the target compound .
- Steric Effects : Bulkier substituents (e.g., benzyl) reduce solubility but enhance lipid membrane penetration, whereas smaller groups (methyl, ethyl) improve hydrophilicity .
Key Studies on Analogues
- Antifungal Screening : validates fluorometric assays (e.g., Alamar Blue) for triazole derivatives, suggesting that this compound could be screened similarly for Candida or Aspergillus activity .
- Crystal Structure Insights : reports crystal structures of benzyl-substituted triazoles, highlighting π-π stacking interactions that stabilize ligand-receptor binding .
Industrial and Agricultural Use
- Agrochemicals: notes herbicidal and fungicidal applications of disubstituted triazoles, positioning the benzyl-ethanamine variant as a candidate for crop protection .
Q & A
Q. What are the standard synthetic routes for 2-(1-Benzyl-1H-1,2,4-triazol-3-yl)ethanamine, and how are yields optimized?
The compound is synthesized via nucleophilic substitution or cyclization reactions involving triazole precursors. For example, triazole derivatives are functionalized with benzyl groups and ethanamine chains using reagents like thionyl chloride or coupling agents. Continuous flow reactors and automated systems are employed to optimize yields (e.g., achieving >80% purity) and reduce side products . Hydrochloride salts are often formed during purification to enhance stability .
Q. Which spectroscopic methods are most effective for structural characterization?
- NMR : and NMR confirm substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm, triazole carbons at δ 150–160 ppm) .
- X-ray crystallography : Resolves bond angles (e.g., N–C–N ~120° in the triazole ring) and packing interactions .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 231 for the hydrochloride salt) validate molecular weight .
Q. What initial biological activities have been reported for this compound?
Preliminary studies indicate interactions with enzymes involved in oxidative stress (e.g., glutathione peroxidase modulation) and potential neuroprotective effects via NMDA receptor antagonism. EC values range from 10–50 µM in vitro .
Advanced Research Questions
Q. How can researchers address contradictory data on the compound’s stability under varying storage conditions?
Stability studies show degradation at room temperature (>30% over 6 months) but stability at -20°C (<5% degradation). Methodological solutions include:
Q. What computational strategies are used to predict binding modes with biological targets?
Molecular docking (e.g., AutoDock Vina) identifies hydrophobic interactions with enzyme active sites (e.g., Ki values of 2–5 µM predicted for kinase targets). Density Functional Theory (DFT) calculations optimize charge distribution and polar surface area (~80 Ų), correlating with blood-brain barrier permeability .
Q. How can structural modifications improve selectivity in enzyme inhibition?
- Substituent tuning : Replacing the benzyl group with fluorinated analogs (e.g., 3-fluorophenyl) increases hydrophobic interactions, improving IC by 3-fold .
- Side chain elongation : Adding methyl groups to the ethanamine chain reduces off-target effects (e.g., 10x selectivity for CYP450 isoforms) .
Q. What experimental designs mitigate challenges in synthesizing enantiomerically pure derivatives?
- Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers with >99% purity.
- Asymmetric catalysis using Ru-BINAP complexes achieves enantiomeric excess (ee) >90% .
Q. How do researchers validate target engagement in cellular models?
- Thermal shift assays : Measure ∆T (e.g., +4°C for target protein) to confirm binding.
- CRISPR knockouts : Loss of activity in target-deficient cells confirms mechanism .
Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
